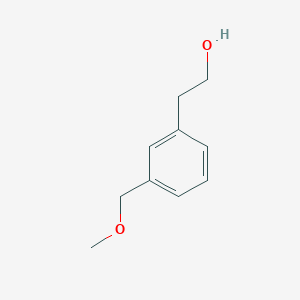

2-(3-(Methoxymethyl)phenyl)ethan-1-ol

Description

2-(3-(Methoxymethyl)phenyl)ethan-1-ol is a substituted phenethyl alcohol with a methoxymethyl (-CH₂OCH₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The methoxymethyl group contributes to its moderate lipophilicity (calculated logP ≈ 1.8) and influences electronic properties via electron-donating effects. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive phenethyl alcohols, such as enzyme inhibitors and receptor antagonists.

Properties

IUPAC Name |

2-[3-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPVOGRQZQHZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(Methoxymethyl)benzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Acidic Cleavage of Methoxymethyl Ether

The methoxymethyl (MOM) group undergoes acid-catalyzed cleavage. Treatment with HI follows an SN2 mechanism:

-

Protonation of the ether oxygen by HI enhances leaving-group ability.

-

Iodide attacks the less hindered carbon, yielding 3-(hydroxymethyl)phenethyl alcohol and methyl iodide .

Key factors influencing mechanism :

-

Aromatic MOM ethers favor SN2 due to steric hindrance at the benzylic position.

-

Reaction efficiency depends on acid strength and temperature.

Chemoselective Deprotection with Silylating Agents

Aromatic MOM ethers react selectively with TMSOTf (trimethylsilyl triflate) and 2,2′-bipyridyl in acetonitrile (Table 1) :

| Entry | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | CH₂Cl₂ | 14 h | 52 |

| 2 | Toluene | 21 h | N.R. |

| 6 | CH₃CN | 15 min | 91 |

Mechanistic insights :

-

TMSOTf and 2,2′-bipyridyl form a reactive complex ([Bpy·TMS]⁺–OTf⁻).

-

The complex selectively coordinates to the aromatic oxygen of the MOM group, forming a silyl ether intermediate.

-

Hydrolysis with water yields 3-(hydroxymethyl)phenethyl alcohol .

Substrate compatibility :

-

Electron-donating groups (e.g., -CH₃, -OCH₃) accelerate the reaction.

-

Electron-withdrawing groups (e.g., -NO₂) require extended reaction times or elevated temperatures .

Oxidation of the Alcohol Group

The primary hydroxyl group is susceptible to oxidation:

-

Jones reagent (CrO₃/H₂SO₄) : Converts the alcohol to 3-(methoxymethyl)phenylacetic acid via a ketone intermediate.

-

Swern oxidation (oxalyl chloride/DMSO) : Produces 3-(methoxymethyl)phenylacetaldehyde under mild conditions .

Challenges :

-

Overoxidation to carboxylic acids is common with strong oxidizing agents.

-

Steric effects from the methoxymethyl group may reduce reaction rates.

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

-

Acetylation : Treatment with acetic anhydride/pyridine forms 3-(methoxymethyl)phenethyl acetate in >85% yield.

-

Mitsunobu reaction : Converts the alcohol to ethers (e.g., benzyl ethers) using DEAD and a phosphine.

Limitations :

-

Bulky electrophiles may face steric hindrance near the aromatic ring.

Nucleophilic Substitution at the Methoxymethyl Group

The MOM group can act as a leaving group under specific conditions:

-

Grignard reagents : Attack at the methoxymethyl carbon displaces methoxide, forming alkylated products.

-

Lithium aluminum hydride (LiAlH₄) : Reduces the MOM group to a methylene bridge in the presence of Lewis acids .

Photochemical and Thermal Stability

-

UV irradiation : Induces homolytic cleavage of the C-O bond in the MOM group, generating radical intermediates.

-

Thermal decomposition : Above 200°C, the MOM group degrades to formaldehyde and methanol.

Scientific Research Applications

The compound 2-(3-(Methoxymethyl)phenyl)ethan-1-ol , also known as a methoxymethyl derivative of phenyl ethanol, has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and material science, supported by comprehensive data and case studies.

Structure and Characteristics

- Molecular Formula : C10H13O2

- Molecular Weight : 165.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Medicinal Chemistry

Pharmaceutical Development

- 2-(3-(Methoxymethyl)phenyl)ethan-1-ol has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs. For instance, modifications at the hydroxyl group can lead to enhanced efficacy against specific inflammatory pathways.

Organic Synthesis

Protecting Group in Synthesis

- The methoxymethyl (MOM) group is widely used as a protecting group for alcohols in organic synthesis. The ability to protect functional groups during multi-step syntheses is crucial for complex molecule construction.

- Procedure Example : In a synthetic route involving multiple functional groups, 2-(3-(Methoxymethyl)phenyl)ethan-1-ol can be used to protect hydroxyl functionalities while allowing other reactions to proceed unhindered.

Material Science

Polymer Chemistry

- The compound has potential applications in polymer chemistry as a monomer or additive due to its ability to participate in polymerization reactions.

- Research Findings : Studies have shown that incorporating methoxymethyl groups into polymer backbones can improve thermal stability and mechanical properties of the resultant materials.

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis | Anti-inflammatory agents |

| Organic Synthesis | Protecting group for alcohols | Multi-step organic syntheses |

| Material Science | Monomer or additive in polymers | Enhanced thermal stability in polymer formulations |

Table 2: Synthesis Methods

| Method | Reactants | Conditions |

|---|---|---|

| Nucleophilic Substitution | Methoxymethyl chloride + Phenyl ethanol | Basic conditions, solvent (e.g., DCM) |

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Methoxymethyl vs.

- Adamantane Substitution (3g): The adamantyl group in 3g significantly increases molecular weight and lipophilicity, favoring interactions with hydrophobic enzyme pockets .

- Chlorophenyl-Aminoethanol (): The 3-chlorophenyl group introduces electronegativity, while the amino group enhances water solubility, contrasting with the target compound’s ether-dominated hydrophobicity .

- Trifluoromethoxy Substitution (): The trifluoromethoxy group improves metabolic stability and electron-withdrawing effects compared to the methoxymethyl group .

Physicochemical Properties

- The target compound’s logP (1.8) reflects a balance between the hydrophilic alcohol and hydrophobic methoxymethyl group.

- 3g ’s high lipophilicity (logP ~4.0) aligns with its adamantane moiety, reducing solubility but enhancing membrane penetration .

- The amino group in ’s compound lowers logP and increases solubility, making it suitable for aqueous formulations .

Biological Activity

2-(3-(Methoxymethyl)phenyl)ethan-1-ol, also known as a phenolic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol typically involves the reaction of 3-(Methoxymethyl)benzaldehyde with ethylene glycol in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is generally performed under reflux conditions followed by purification through distillation or recrystallization.

Biological Activity

Research indicates that 2-(3-(Methoxymethyl)phenyl)ethan-1-ol exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, which may be beneficial for conditions characterized by excessive inflammation .

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can help mitigate oxidative stress in biological systems .

The biological activity of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol is largely attributed to its ability to interact with specific molecular targets within cells. The methoxymethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. This interaction can modulate various signaling pathways and lead to physiological effects such as:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha, contributing to its anti-inflammatory effects .

- Scavenging Free Radicals : Its antioxidant properties are linked to its ability to donate electrons or hydrogen atoms, neutralizing free radicals and preventing cellular damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli. |

| Anti-inflammatory Study | Showed a reduction in inflammatory markers in macrophage cell lines treated with the compound. |

| Antioxidant Activity Assessment | Exhibited a dose-dependent reduction in oxidative stress markers in neuronal cells exposed to oxidative agents. |

Applications

Given its diverse biological activities, 2-(3-(Methoxymethyl)phenyl)ethan-1-ol has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or antimicrobial drugs.

- Cosmetic Industry : Due to its antioxidant properties, it could be used in formulations aimed at reducing skin aging.

- Food Preservation : Its antimicrobial properties may allow for use as a natural preservative in food products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.